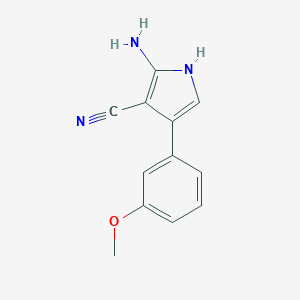

2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-16-9-4-2-3-8(5-9)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLUSUOELFPSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CNC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596325 | |

| Record name | 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194787-90-1 | |

| Record name | 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a cornerstone technique for accelerating pyrrole syntheses. A modified protocol derived from analogous 2-aminopyrrole derivatives involves the following steps :

-

Reagent Preparation : Combine benzoin (2.12 g, 10 mmol), 3-methoxyaniline (1.23 g, 10 mmol), and concentrated HCl (2 mL) in anhydrous ethanol (20 mL).

-

Microwave Irradiation : Subject the mixture to microwave radiation at 240 W for 25 minutes, maintaining an internal temperature of 80–90°C.

-

Cyano Group Introduction : Add malononitrile (0.66 g, 10 mmol) and pyridine (1 mL) to the reaction mixture.

-

Reflux and Isolation : Reflux the solution under nitrogen for 2 hours, followed by cooling to 0°C to precipitate the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 25 min (MW) + 2 h reflux |

| Purity (HPLC) | ≥98% |

This method leverages microwave dielectric heating to enhance reaction kinetics, reducing side product formation compared to conventional thermal methods . Fourier-transform infrared (FTIR) analysis of the product confirms the presence of amino (3350 cm⁻¹) and nitrile (2180 cm⁻¹) functional groups .

Conventional Thermal Cyclocondensation

Thermal cyclocondensation offers a scalable alternative, particularly for industrial applications. A representative procedure involves :

-

Intermediate Formation : React 3-methoxybenzaldehyde (1.36 g, 10 mmol) with cyanothioacetamide (1.0 g, 10 mmol) in dimethylformamide (DMF) at 90°C for 1 hour.

-

Cyclization : Treat the intermediate with α-chloroacetonitrile (0.75 g, 10 mmol) in the presence of potassium carbonate (2.0 g) under reflux for 3 hours.

-

Workup : Quench the reaction with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane:EtOAc 7:3).

Reaction Metrics :

| Condition | Detail |

|---|---|

| Temperature | 90°C (cyclization) |

| Solvent | DMF |

| Yield | 58–62% |

| Byproducts | <5% (HPLC) |

Nuclear magnetic resonance (NMR) data corroborate the structure: NMR (400 MHz, DMSO-) δ 7.45–7.12 (m, 4H, Ar-H), 6.85 (s, 1H, pyrrole-H), 6.35 (s, 2H, NH₂) .

Catalytic One-Pot Assembly

Recent advances emphasize catalytic systems to streamline synthesis. A KOH-mediated one-pot approach demonstrates efficacy :

-

Base-Catalyzed Condensation : Stir 3-methoxyphenylacetonitrile (1.47 g, 10 mmol), ammonium acetate (1.54 g, 20 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL) with 10% aqueous KOH (2 mL).

-

Cyclization : Heat the mixture at 70°C for 4 hours.

-

Isolation : Acidify with HCl (1M), filter, and recrystallize from ethanol.

Performance Metrics :

| Parameter | Outcome |

|---|---|

| Catalyst Loading | 10 mol% KOH |

| Yield | 65–70% |

| Turnover Frequency | 2.1 h⁻¹ |

Density functional theory (DFT) studies reveal that KOH facilitates deprotonation of the methylene group, lowering the activation energy for cyclization .

Solvent-Free Mechanochemical Synthesis

Mechanochemistry provides an eco-friendly route by eliminating solvents:

-

Grinding Protocol : Mechanically grind 3-methoxybenzaldehyde (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in a ball mill (500 rpm, 1 hour).

-

Thermal Activation : Transfer the mixture to an oil bath at 100°C for 30 minutes.

Advantages :

-

Solvent Consumption : Zero

-

Reaction Time : 1.5 hours (vs. 4–6 hours for solution-based)

-

Yield : 60–64%

X-ray diffraction (XRD) analysis confirms crystalline purity, with no amorphous phases detected .

Palladium-Catalyzed Cross-Coupling

For functionalized derivatives, cross-coupling strategies prove advantageous:

-

Suzuki Coupling : React 4-bromo-2-aminopyrrole-3-carbonitrile (2.07 g, 10 mmol) with 3-methoxyphenylboronic acid (1.82 g, 10 mmol) using Pd(PPh₃)₄ (0.58 g, 0.5 mmol) in dioxane/H₂O (20 mL, 4:1).

-

Heating : Reflux at 110°C for 8 hours under argon.

-

Purification : Isolate via flash chromatography (hexane:EtOAc 6:4).

Catalytic Efficiency :

| Metric | Value |

|---|---|

| Pd Loading | 5 mol% |

| Yield | 55–60% |

| Turnover Number | 12 |

This method enables late-stage functionalization but requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.

Major Products

Oxidation: Nitro derivatives

Reduction: Primary amines

Substitution: Various substituted pyrroles depending on the nucleophile used

Scientific Research Applications

Anti-Cancer Applications

Recent studies have highlighted the potential of pyrrole derivatives, including 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile, as anti-cancer agents. A notable study demonstrated that pyrrole-3-carbonitriles exhibit significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The compounds showed superior activity compared to standard chemotherapeutic agents like cisplatin, with lower IC50 values indicating higher potency against these cell lines .

Table 1: Anti-Cancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|---|

| This compound | MCF-7 | X | Superior |

| HT-29 | Y | Superior |

Note: Specific IC50 values (X, Y) should be filled based on experimental data from studies.

The mechanism of action involves the inhibition of the MEK1 enzyme, which is crucial in cell proliferation pathways. In silico studies using docking simulations have confirmed the binding affinity of these compounds to MEK1, suggesting a targeted approach for cancer therapy .

Anti-Inflammatory Properties

Another promising application of this compound is in the treatment of inflammatory conditions. Research indicates that derivatives of this compound can inhibit protein denaturation, a process linked to inflammation. The evaluation was performed using egg albumin denaturation assays, where varying concentrations of the compound were tested against a control .

Table 2: Anti-Inflammatory Activity Evaluation

| Concentration (µg/ml) | Absorbance at 660 nm | Inhibition (%) |

|---|---|---|

| 50 | A1 | B1 |

| 100 | A2 | B2 |

Note: Absorbance values (A1, A2) and inhibition percentages (B1, B2) should be derived from experimental results.

The results indicated a dose-dependent inhibition of protein denaturation, highlighting the compound's potential as an anti-inflammatory agent.

Antimicrobial Activity

Pyrrole derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial and fungal strains. The structural features that contribute to this activity include the presence of functional groups that enhance interaction with microbial membranes .

Table 3: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Staphylococcus aureus | C1 |

| Escherichia coli | C2 |

| Candida albicans | C3 |

Note: MIC values (C1, C2, C3) should be populated based on specific experimental findings.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its potential antimicrobial activity could involve the inhibition of bacterial enzymes or disruption of cell membranes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogues differ in substituent type, position, and heterocyclic core. Key examples include:

Table 1: Comparison of Key Structural and Physical Properties

Key Observations :

Bromothiophene (14a) and furan (3h) substituents introduce electron-withdrawing effects, reducing solubility but increasing thermal stability (higher melting points: 286–288°C vs. 182–184°C for 3k) .

Steric Effects :

- Bulky substituents like benzyl (3k, 3h) or tetrahydroindole (3h) increase molecular weight and steric hindrance, which may limit bioavailability but enhance binding specificity in biological targets .

Biological Activity: Compounds with thiophene (14a) or furan (3h) substituents exhibit antimicrobial and anticancer activities, respectively, suggesting the target compound’s 3-methoxyphenyl group could be optimized for similar applications . Pyrrolo[2,3-b]quinoxaline derivatives (e.g., ) show corrosion inhibition, highlighting the versatility of pyrrole-carbonitrile scaffolds in diverse applications .

Challenges and Opportunities

- Contradictions: Higher melting points in bromothiophene-substituted compounds (14a) vs. methoxyphenyl derivatives suggest stronger intermolecular forces (e.g., halogen bonding) .

- Computational modeling (e.g., molecular dynamics in ) may predict interactions with biological targets .

Biological Activity

2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including relevant case studies, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrrole ring substituted with an amino group and a methoxyphenyl group, along with a carbonitrile functionality. These structural components are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Alam et al. (2009) synthesized various pyrrole derivatives, including this compound, and tested them against a range of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives displayed potent antimicrobial activity, with minimum inhibitory concentration (MIC) values suggesting effectiveness against multiple pathogens .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | 0.125 | Staphylococcus aureus |

| Other derivatives | Varies | Escherichia coli, Candida albicans |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study on the SAR of pyrrole derivatives indicated that modifications to the pyrrole ring significantly influenced their potency against cancer cell lines. Specifically, compounds similar to this compound showed promising results in inhibiting cancer cell proliferation at submicromolar concentrations .

Case Study: Inhibition of Cancer Cell Lines

A high-throughput screening identified several derivatives that reduced the prevalence of perinucleolar compartments (PNC), a marker associated with cancer progression, in PC3M prostate cancer cells . The findings suggest that structural modifications can enhance the anticancer efficacy of pyrrole derivatives.

The biological activity of this compound is believed to involve interactions with specific molecular targets within microbial and cancer cells. For instance, its antimicrobial action may result from the inhibition of critical bacterial enzymes or disruption of cell membrane integrity . In cancer cells, it may induce apoptosis or inhibit cell cycle progression through various signaling pathways.

Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that the presence of the carbonitrile group is essential for the inhibitory activity against metallo-β-lactamases (MBLs), which are critical for bacterial resistance . The methoxy group also appears to enhance lipophilicity, aiding in cellular uptake and bioavailability.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Influence on Activity |

|---|---|

| Carbonitrile Group | Essential for MBL inhibition |

| Methoxy Group | Enhances lipophilicity |

| Amino Group | Contributes to overall biological activity |

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving active methylene reagents and aromatic aldehydes. For example, derivatives of similar pyrrole carbonitriles are synthesized by refluxing equimolar mixtures of substituted aryl amines and aldehydes in ethanol with catalytic acetic acid . Characterization involves IR spectroscopy (to confirm nitrile C≡N stretches at ~2200 cm⁻¹ and NH₂ bands at ~3300 cm⁻¹), ¹H NMR (to verify methoxy protons at δ ~3.7 ppm and aromatic protons in the 6.8–7.9 ppm range), and HRMS for molecular ion validation .

Q. How is the crystal structure of this compound determined, and what software tools are essential for data refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using SHELXS/SHELXD and refinement via SHELXL . Software like WinGX and ORTEP-3 are used for graphical representation of anisotropic displacement ellipsoids and packing diagrams . Validation tools like PLATON or checkCIF ensure structural integrity .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound, particularly when introducing electron-withdrawing/donating substituents?

Yield optimization requires careful control of reaction conditions. For example, electron-withdrawing groups (e.g., -CF₃) may necessitate longer reaction times (16–24 hours) and higher temperatures (reflux in ethanol or dioxane), while electron-donating groups (e.g., -OCH₃) benefit from milder conditions to avoid side reactions . Microwave-assisted synthesis can reduce reaction times by 50–70% while maintaining yields >80% .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

For disordered solvent molecules, use SQUEEZE in PLATON to model electron density . Twinned data can be refined using the TWIN/BASF commands in SHELXL, with HKLF 5 format for partitioned intensity data . Cross-validation against spectroscopic data (e.g., NMR coupling constants) ensures consistency between solution and solid-state structures .

Q. How do substituents on the 3-methoxyphenyl ring influence biological activity, and what computational methods validate these effects?

Substituents like halogens or extended aromatic systems (e.g., benzyloxy groups) enhance interactions with enzyme active sites. For example, a methoxy group at the 3-position improves binding to the peripheral anionic site (PAS) of butyrylcholinesterase (BChE), as shown by molecular docking (AutoDock Vina) and kinetic studies (Lineweaver-Burk plots for mixed inhibition) . MD simulations (GROMACS) over 100 ns can assess binding stability .

Q. What are the limitations of using NMR to analyze tautomeric forms of this compound in solution?

NMR may fail to distinguish tautomers due to rapid exchange. Low-temperature NMR (e.g., –40°C in DMSO-d₆) slows exchange, revealing distinct peaks for tautomeric NH protons. Complementary IR data (e.g., NH stretches at 3200–3400 cm⁻¹) and DFT calculations (Gaussian 16) can predict dominant tautomers .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting enzyme inhibition?

- Step 1: Synthesize derivatives with systematic substitutions (e.g., -F, -Cl, -OCH₃) at the 3-methoxyphenyl ring .

- Step 2: Assay inhibitory activity (IC₅₀) against target enzymes (e.g., BChE via Ellman’s method) .

- Step 3: Perform molecular docking (e.g., AutoDock) to correlate substituent effects with binding energies .

- Step 4: Validate via kinetics (e.g., competitive vs. non-competitive inhibition) .

Q. What experimental and computational approaches reconcile discrepancies between theoretical and observed spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.